molecular formula C13H17N3 B1438323 6-[(Cyclohexylmethyl)amino]nicotinonitrile CAS No. 1096303-31-9

6-[(Cyclohexylmethyl)amino]nicotinonitrile

Cat. No. B1438323
M. Wt: 215.29 g/mol
InChI Key: NFSQPABJFMQFMP-UHFFFAOYSA-N
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Description

6-[(Cyclohexylmethyl)amino]nicotinonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.3 . It is a chemical building block and is used for research purposes .


Molecular Structure Analysis

The molecular structure of 6-[(Cyclohexylmethyl)amino]nicotinonitrile is based on its molecular formula, C13H17N3 . The compound contains a cyclohexylmethyl group attached to an amino group, which is further attached to a nicotinonitrile .


Physical And Chemical Properties Analysis

6-[(Cyclohexylmethyl)amino]nicotinonitrile has a molecular weight of 215.3 . The CAS Number for this compound is 1096303-31-9 .

Scientific Research Applications

1. Cytotoxicity Against Breast Cancer Cell Lines

  • Results: One of the compounds, referred to as Compound 3, demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin, a commonly used chemotherapy drug .

2. Molluscicidal Activity

  • Results: The nicotinonitrile-2-thiolate salts (compounds 4a and 4b) demonstrated good mortality compared with Acetamiprid, a commonly used pesticide .

3. Cyclin-Dependent Kinase (CDK) Inhibitors

  • Summary of Application: Certain compounds, such as 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide, have been found to exhibit high potency toward CDK2, a cyclin-dependent kinase involved in cell cycle regulation .
  • Methods of Application: The compound is synthesized and then tested for its inhibitory effect on CDK2. This involves treating cells with the compound and then assessing the effect on cell cycle progression .
  • Results: The compound exhibited high potency toward CDK2 (IC50 0.044 μM) but was ∼ 2000-fold less active toward CDK1 (IC50 86 μM). This compound is therefore a useful tool for studies of cell cycle regulation .

4. Precursor to Vitamin Niacin

  • Summary of Application: Nicotinonitrile or 3-cyanopyridine, a compound similar to “6-[(Cyclohexylmethyl)amino]nicotinonitrile”, is a precursor to the vitamin niacin .
  • Methods of Application: The compound is produced by ammoxidation of 3-methylpyridine . It can then be hydrolyzed by nitrilase-catalyzed hydrolysis to produce nicotinamide (vitamin B3) .
  • Results: The enzyme allows for a more selective synthesis as further hydrolysis of the amide to nicotinic acid is avoided .

5. Studies of Cell Cycle Regulation

  • Summary of Application: Certain compounds, such as 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide, have been found to exhibit high potency toward CDK2, a cyclin-dependent kinase involved in cell cycle regulation .
  • Methods of Application: The compound is synthesized and then tested for its inhibitory effect on CDK2. This involves treating cells with the compound and then assessing the effect on cell cycle progression .
  • Results: The compound exhibited high potency toward CDK2 (IC50 0.044 μM) but was ∼ 2000-fold less active toward CDK1 (IC50 86 μM). This compound is therefore a useful tool for studies of cell cycle regulation .

6. Precursor to Vitamin Niacin

  • Summary of Application: Nicotinonitrile or 3-cyanopyridine, a compound similar to “6-[(Cyclohexylmethyl)amino]nicotinonitrile”, is a precursor to the vitamin niacin .
  • Methods of Application: The compound is produced by ammoxidation of 3-methylpyridine . It can then be hydrolyzed by nitrilase-catalyzed hydrolysis

properties

IUPAC Name

6-(cyclohexylmethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h6-7,10-11H,1-5,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSQPABJFMQFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(Cyclohexylmethyl)amino]nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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